
Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate” is a complex organic compound. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other bioactive compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, like Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate, is significant because this substructure plays a central role in successful drugs. For instance, Atorvastatin (a cholesterol-lowering medication) and Sunitinib (used in cancer treatment) contain similar structural motifs . Researchers investigate the compound’s pharmacological properties, potential targets, and optimization for drug design.
Anticancer Activity
Studies have explored the anticancer potential of related compounds. Researchers evaluate their antiproliferative effects against various cancer cell lines, including lung, breast, colon, prostate, and liver cancers. Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate could be a candidate for further investigation in this context .
Antimicrobial Properties
Similar pyrrole derivatives have demonstrated antimicrobial activity. Researchers assess their effectiveness against bacteria and fungi. Investigating the compound’s mechanism of action and potential targets is crucial for developing new antimicrobial agents .
Molecular Modeling and Docking Studies
Computational approaches, such as molecular docking, help predict the binding interactions between the compound and specific proteins. Researchers explore its affinity for relevant protein targets, shedding light on its potential therapeutic applications .
Organic Synthesis and Reaction Pathways
Understanding the synthetic pathways leading to Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate is essential. Researchers investigate reaction conditions, cyclization modes, and the preferred pathways. Operational simplicity and high yield are key features of the synthetic procedure .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth ofMycobacterium tuberculosis H37Ra . This suggests that Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate may interact with its targets in a way that inhibits their growth or function.
Biochemical Pathways
Given the potential anti-tubercular activity of similar compounds , it’s plausible that this compound may affect pathways related to the growth and proliferation of Mycobacterium tuberculosis H37Ra .
Result of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
methyl 4-(3-oxo-4-pyridin-2-ylpiperazine-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-10-11-21(16(22)12-20)15-4-2-3-9-19-15/h2-9H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNYXIATDKUCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

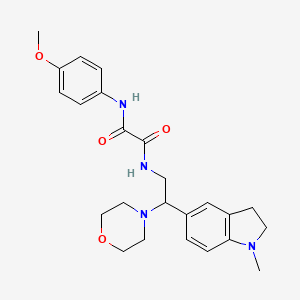
![N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide](/img/structure/B2372062.png)
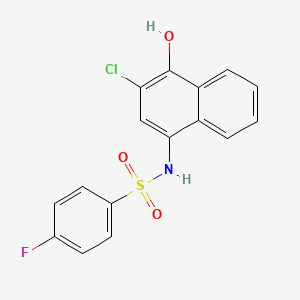

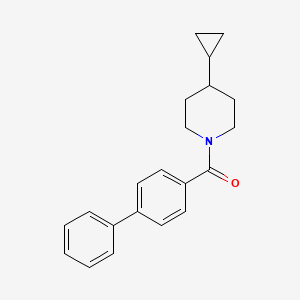
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2372069.png)

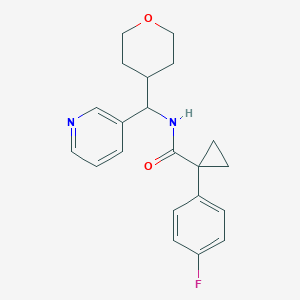

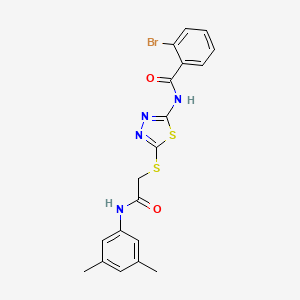

![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)
![1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2372081.png)
